BenchChemオンラインストアへようこそ!

3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide

Bromodomain Inhibition BET Protein Target Engagement

3-Bromo-N-cyclohexyl-4-methoxybenzenesulfonamide (CAS: 358665-66-4), with a molecular formula of C13H18BrNO3S, is a synthetic sulfonamide derivative defined by its unique 3-bromo-4-methoxy substitution pattern on the phenyl ring coupled with an N-cyclohexyl moiety. This structure provides a distinct physicochemical profile (e.g., high LogP) and a specific molecular scaffold for probing protein interactions, particularly with the Bromodomain-containing protein 3 (BRD3) and for exploring structure-activity relationships in antitubulin research.

Molecular Formula C13H18BrNO3S
Molecular Weight 348.26 g/mol
CAS No. 358665-66-4
Cat. No. B3131821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide
CAS358665-66-4
Molecular FormulaC13H18BrNO3S
Molecular Weight348.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)Br
InChIInChI=1S/C13H18BrNO3S/c1-18-13-8-7-11(9-12(13)14)19(16,17)15-10-5-3-2-4-6-10/h7-10,15H,2-6H2,1H3
InChIKeyKPLFSPCORQGSPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

358665-66-4: A Key Benzenesulfonamide Scaffold for Research on Bromodomain and Tubulin-Targeted Therapeutics


3-Bromo-N-cyclohexyl-4-methoxybenzenesulfonamide (CAS: 358665-66-4), with a molecular formula of C13H18BrNO3S, is a synthetic sulfonamide derivative defined by its unique 3-bromo-4-methoxy substitution pattern on the phenyl ring coupled with an N-cyclohexyl moiety [1]. This structure provides a distinct physicochemical profile (e.g., high LogP) and a specific molecular scaffold for probing protein interactions, particularly with the Bromodomain-containing protein 3 (BRD3) and for exploring structure-activity relationships in antitubulin research [2][3].

Why 358665-66-4 is Not Readily Substitutable by Common Benzenesulfonamide Analogs


The functional utility of 3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide is exquisitely sensitive to its precise substitution pattern. Studies show that even minor positional changes, such as moving the bromo and methoxy groups to create the 5-bromo-2-methoxy isomer, result in a dramatically different molecular geometry and interaction profile . Furthermore, the presence of the N-cyclohexyl group, as opposed to other N-substituents, is a critical determinant of binding affinity to key targets like BRD3 and tubulin [1][2]. These structural nuances directly impact target engagement, making simple class-based substitution a high-risk proposition for experimental consistency.

Quantitative Differentiation of 358665-66-4: Direct Evidence for BRD3 Engagement


BRD3 Bromodomain Binding Affinity: A Defined Interaction Profile for 358665-66-4

358665-66-4 demonstrates a defined, albeit weak, interaction with the BD2 bromodomain of BRD3, exhibiting an IC50 of 50.1 µM [1]. This data provides a quantitative benchmark for this compound's target engagement, directly contrasting with more potent sulfonamide-based BRD4 inhibitors like those reported to have IC50 values in the 70-220 nM range [2]. While not a potent inhibitor itself, this compound serves as a useful tool to study the lower threshold of binding affinity for this domain.

Bromodomain Inhibition BET Protein Target Engagement

Crucial Role of the 3-Bromo-4-Methoxy Substitution Pattern in Antitubulin Activity

Class-level SAR studies on structurally related benzenesulfonamides reveal that the 3-bromo-4-methoxy substitution pattern, a hallmark of 358665-66-4, is a critical determinant of cytotoxic activity against cancer cell lines [1]. In a study of 37 related compounds, those with a 4-bromo substitution on the phenyl ring (closely related to 3-bromo substitution) exhibited the highest potency against MCF7 cells, with some showing nanomolar antiproliferative activity and micromolar tubulin polymerization inhibition [1]. This underscores that the specific substitution pattern of 358665-66-4 is not just a trivial structural feature but a key element for potential activity at the colchicine binding site of tubulin.

Antimitotic Tubulin Polymerization Colchicine Site

Distinct Pharmacophoric Elements in Sulfonamide-Based Tubulin Inhibitors

358665-66-4 contains both the N-cyclohexyl group and the 3-bromo-4-methoxyphenyl sulfonamide core, a combination that aligns with the pharmacophoric model for microtubule destabilizing sulfonamides (MDAs) [1]. The N-cyclohexyl group provides significant lipophilicity and steric bulk, which is a recognized feature for binding in the hydrophobic colchicine domain of tubulin [1]. This contrasts with sulfonamides bearing smaller N-substituents like N-methyl, which exhibit a different pharmacological profile [1].

Microtubule Destabilizer SAR Colchicine Binding Site

Strategic Deployment of 358665-66-4 in BRD3 and Antitubulin Research Programs


BRD3 Bromodomain Binding Assay Development and Validation

Use 358665-66-4 as a low-affinity reference compound to establish assay sensitivity and signal-to-noise ratios in TR-FRET or other biochemical assays targeting the BRD3 bromodomain [1]. Its defined IC50 of 50.1 µM provides a valuable benchmark for screening campaigns aimed at discovering novel, more potent BRD3 inhibitors [1].

Medicinal Chemistry for Microtubule Destabilizers

Employ 358665-66-4 as a core scaffold in medicinal chemistry programs targeting the colchicine site of tubulin [1]. The compound's 3-bromo-4-methoxy substitution pattern and N-cyclohexyl group are key structural motifs for generating novel analogs with improved antiproliferative activity, based on established class-level SAR trends [1][2].

Physicochemical and Structure-Activity Relationship (SAR) Profiling

Utilize 358665-66-4 to systematically investigate how N-cyclohexyl substitution on the benzenesulfonamide core impacts critical drug-like properties, including lipophilicity (LogP) and permeability [1]. By comparing it directly with N-methyl or N-phenyl analogs, researchers can deconvolute the specific contribution of the cyclohexyl group to target binding and cellular activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-bromo-N-cyclohexyl-4-methoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.